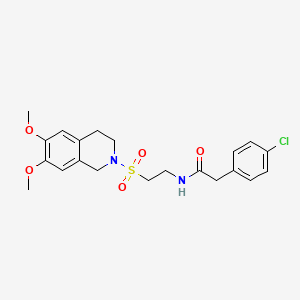

2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O5S/c1-28-19-12-16-7-9-24(14-17(16)13-20(19)29-2)30(26,27)10-8-23-21(25)11-15-3-5-18(22)6-4-15/h3-6,12-13H,7-11,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOZULUCFLMXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide typically involves multiple steps:

Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be achieved by the reduction of 6,7-dimethoxyisoquinoline using a suitable reducing agent such as sodium borohydride.

Sulfonylation: The 6,7-dimethoxy-3,4-dihydroisoquinoline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with 2-(4-chlorophenyl)ethylamine under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy.

- Antimicrobial Properties : The presence of the chlorophenyl and sulfonamide groups suggests potential antimicrobial activity. Sulfonamides are historically known as antibiotics, and derivatives of isoquinolines have shown promise against various bacterial strains. This compound could be explored for its efficacy against resistant bacterial infections.

- Neurological Implications : Isoquinoline derivatives have been studied for their neuroprotective effects. The compound may interact with neurotransmitter systems or inhibit neuroinflammatory processes, presenting opportunities for development as a treatment for neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound in clinical settings. Key parameters include:

- Absorption : The lipophilicity introduced by the chlorophenyl group may enhance absorption through biological membranes.

- Distribution : The molecular weight and structure suggest that it could effectively penetrate the blood-brain barrier, making it relevant for neurological applications.

- Metabolism : Further studies are needed to determine how this compound is metabolized in vivo, particularly regarding any active metabolites that may contribute to its therapeutic effects.

- Excretion : Evaluating renal clearance will be essential, especially given the sulfonamide component.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, related research provides insights into its potential applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dimethoxy-dihydroisoquinoline moiety.

4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group.

Sulfonyl-ethyl compounds: Compounds containing a sulfonyl-ethyl linkage.

Uniqueness

2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is unique due to the combination of these functional groups, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

- Core Structure : The compound features a 4-chlorophenyl group and a 3,4-dihydroisoquinoline moiety, which are known for their pharmacological significance.

- Functional Groups : The presence of an acetamide and sulfonyl group enhances its solubility and biological activity.

Molecular Formula

The molecular formula is , indicating a complex structure with multiple functional groups that may influence its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamide have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. Inhibiting DHFR can lead to reduced tumor growth and enhanced survival rates in preclinical models .

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation. For example, the compound has been shown to inhibit RET kinase activity, which is implicated in various cancers. In vitro studies demonstrated that it effectively reduced cell proliferation in RET-driven tumor models .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of similar benzamide derivatives. While this compound has not been directly tested for neuroprotection, related compounds have shown promise in protecting neurons from oxidative stress by modulating histone deacetylase (HDAC) activity .

Study 1: Inhibition of RET Kinase

A study evaluated a series of 4-chloro-benzamide derivatives for their ability to inhibit RET kinase. The results indicated that certain modifications to the benzamide structure significantly enhanced potency. Compound I-8, for instance, demonstrated strong inhibition of RET activity both at the molecular and cellular levels .

| Compound | IC50 (µM) | Effect on Cell Proliferation |

|---|---|---|

| I-8 | 0.5 | Significant reduction |

| I-9 | 1.2 | Moderate reduction |

| I-10 | 3.0 | Minimal effect |

Study 2: Dihydrofolate Reductase Inhibition

Another investigation focused on the inhibition of DHFR by benzamide derivatives. The study found that these compounds could significantly reduce NADPH levels in cells, leading to destabilization of DHFR and subsequent inhibition of cell growth .

| Compound | IC50 (µM) | Survival Rate (%) |

|---|---|---|

| Benzamide A | 0.7 | 80 |

| Benzamide B | 1.5 | 60 |

| Benzamide C | 3.0 | 40 |

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-chlorophenyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide to improve yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including sulfonylation of the dihydroisoquinoline core and subsequent coupling with the chlorophenyl-acetamide moiety. Key steps include:

- Sulfonylation : Use sulfonyl chloride derivatives under anhydrous conditions with a base like triethylamine to facilitate sulfonamide bond formation.

- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from dichloromethane/ethyl acetate mixtures (1:1) enhances purity .

Data Insight : Similar compounds (e.g., 5f, 5g in ) achieved yields of 64–84% using optimized stoichiometry (1:1 molar ratio of acid and amine precursors) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm regiochemistry and functional groups. For example, aromatic protons in the 6,7-dimethoxyisoquinoline moiety resonate at δ 6.5–7.5 ppm, while sulfonyl protons appear as singlets near δ 3.3–3.9 ppm .

- IR Spectroscopy : Peaks at ~1688 cm⁻¹ (amide C=O) and ~1134 cm⁻¹ (sulfonyl S=O) validate key bonds .

- Mass Spectrometry : High-resolution MS (e.g., m/z 357 [M+1]⁺) confirms molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Strategies include:

- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%).

- Structural Validation : Compare activity against analogs (e.g., 5h in , which showed reduced HIV-1 RT inhibition with a 4-chlorophenyl group) to identify critical substituents .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., tetrahydroisoquinoline sulfonamides in ) to infer SAR trends .

Advanced: What computational methods can predict the neuropharmacological target profile of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with CNS targets (e.g., dopamine D₂ or serotonin 5-HT₂A receptors) based on the dihydroisoquinoline scaffold .

- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) for sulfonyl-ethyl flexibility and chlorophenyl hydrophobic interactions .

- Pharmacophore Mapping : Align with known inhibitors (e.g., risperidone for 5-HT₂A) to identify critical pharmacophoric features .

Advanced: How does the sulfonyl group influence solubility and pharmacokinetic properties?

Methodological Answer:

The sulfonyl group enhances aqueous solubility via polar interactions but may reduce membrane permeability. To balance:

- logP Optimization : Measure partition coefficients (e.g., shake-flask method) and compare with analogs (e.g., logP = 2.1 for 5f in ) .

- ProDrug Strategies : Modify the sulfonyl-ethyl chain with ester linkers (e.g., acetyloxymethyl) for improved bioavailability .

Basic: What crystallization conditions are optimal for X-ray diffraction studies?

Methodological Answer:

- Solvent System : Slow evaporation from dichloromethane/ethyl acetate (1:1) yields single crystals suitable for XRD .

- Temperature Control : Maintain 20–25°C to prevent rapid nucleation.

- Data Insight : Similar compounds (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with Z = 4, enabling precise bond-length analysis .

Advanced: How can researchers design SAR studies to optimize target specificity?

Methodological Answer:

- Substituent Variation : Modify the 4-chlorophenyl group (e.g., replace Cl with F or OCH₃) and assess activity shifts .

- Core Modifications : Introduce substituents to the dihydroisoquinoline ring (e.g., 6,7-OCH₃ → 6,7-OCH₂CF₃) to alter steric/electronic profiles .

- In Silico Screening : Use Schrödinger’s Glide to rank derivatives by predicted binding affinity .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the sulfonamide bond in humid conditions.

- Storage : Store at –20°C under argon in amber vials. Use desiccants (e.g., silica gel) to minimize moisture .

- Stability Assays : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months .

Advanced: How can proteomics identify off-target interactions for this compound?

Methodological Answer:

- Affinity Purification : Immobilize the compound on NHS-activated Sepharose for pull-down assays in brain homogenates .

- LC-MS/MS : Identify co-purified proteins (e.g., synaptic vesicle glycoproteins) and validate via Western blot .

Advanced: What strategies validate the compound’s mechanism of action in neurological models?

Methodological Answer:

- In Vivo Models : Test in zebrafish (Danio rerio) for blood-brain barrier penetration and locomotor effects .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess ion channel modulation .

- Biomarker Analysis : Measure cAMP/PKA pathway activation via ELISA in SH-SY5Y cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.